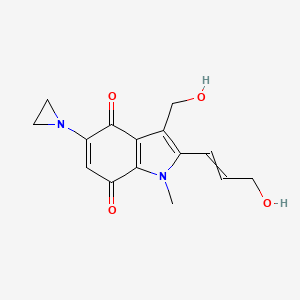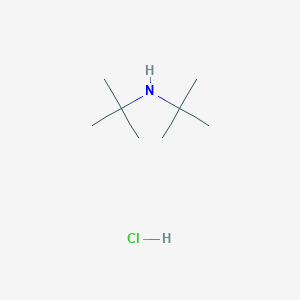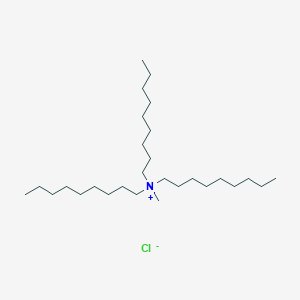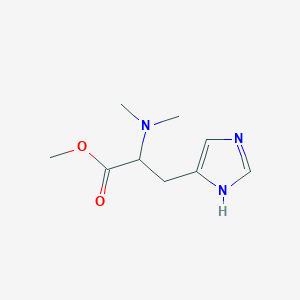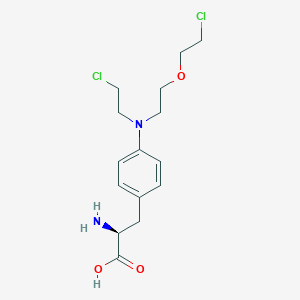
2-Chloroethoxy Dechloromelphalan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloroethoxy Dechloromelphalan is a chemical compound with the molecular formula C15H22Cl2N2O3 and a molecular weight of 349.25 g/mol. It is a derivative of melphalan, an antineoplastic agent used in chemotherapy.
Preparation Methods
The synthesis of 2-Chloroethoxy Dechloromelphalan involves several steps. One common method includes the reaction of melphalan with 2-chloroethanol under specific conditions. The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
2-Chloroethoxy Dechloromelphalan undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different products.
Hydrolysis: It can undergo hydrolysis in the presence of water, breaking down into smaller molecules.
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloroethoxy Dechloromelphalan has several applications in scientific research:
Chemistry: It is used as a reference standard in analytical chemistry to study the properties and behavior of similar compounds.
Biology: Researchers use it to investigate the biological effects of melphalan derivatives and their potential therapeutic applications.
Medicine: It is studied for its potential use in cancer treatment, particularly in understanding the mechanisms of action of melphalan and its derivatives.
Industry: The compound is used in the development of new pharmaceuticals and chemical products.
Mechanism of Action
The mechanism of action of 2-Chloroethoxy Dechloromelphalan involves its interaction with DNA. Like melphalan, it is believed to form cross-links with DNA, disrupting DNA synthesis and transcription . This leads to the inhibition of cell division and induces cell death, making it effective in cancer treatment . The molecular targets include the N7 position of guanine in DNA .
Comparison with Similar Compounds
2-Chloroethoxy Dechloromelphalan is similar to other melphalan derivatives, such as:
Melphalan: The parent compound used in chemotherapy.
Chlorambucil: Another alkylating agent used in cancer treatment.
Cyclophosphamide: A widely used chemotherapeutic agent.
What sets this compound apart is its specific structure, which may offer unique properties and potential advantages in research and therapeutic applications.
Properties
Molecular Formula |
C15H22Cl2N2O3 |
|---|---|
Molecular Weight |
349.2 g/mol |
IUPAC Name |
(2S)-2-amino-3-[4-[2-(2-chloroethoxy)ethyl-(2-chloroethyl)amino]phenyl]propanoic acid |
InChI |
InChI=1S/C15H22Cl2N2O3/c16-5-7-19(8-10-22-9-6-17)13-3-1-12(2-4-13)11-14(18)15(20)21/h1-4,14H,5-11,18H2,(H,20,21)/t14-/m0/s1 |
InChI Key |
QSEZWRRLZVYGRN-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)N(CCOCCCl)CCCl |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)N(CCOCCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


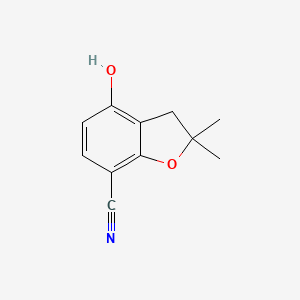
![VNL3-Acid VNL6 (Des-(1-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazine Fluoro-Venetoclax)](/img/structure/B13864096.png)

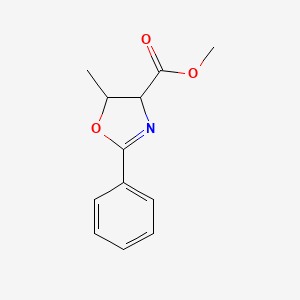
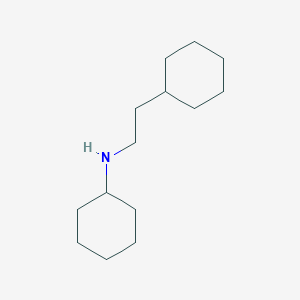
![N-tert-butyl-4,5,6,7-tetrahydro-[1,3]thiazolo[5,4-c]pyridin-2-amine](/img/structure/B13864128.png)

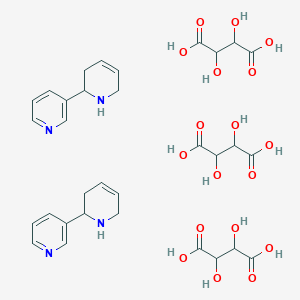
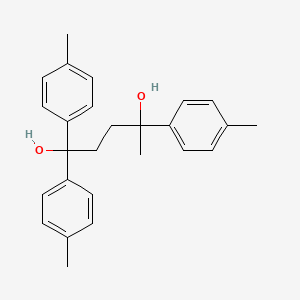
![7,8-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrazin-6-one](/img/structure/B13864149.png)
